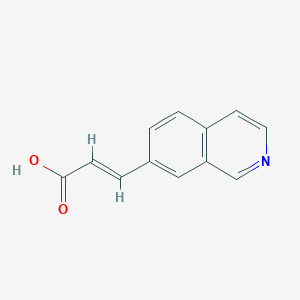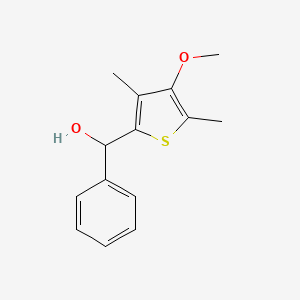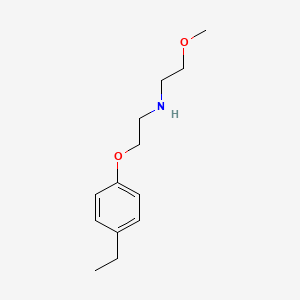
(2E)-3-(Isoquinolin-7-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(Isoquinolin-7-yl)prop-2-enoic acid is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, and its derivatives are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(Isoquinolin-7-yl)prop-2-enoic acid can be achieved through several methods. One common approach involves the use of palladium-catalyzed coupling reactions. For example, the coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can provide isoquinoline derivatives in excellent yields . Another method involves the use of a copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN to produce densely functionalized isoquinolines .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves large-scale synthesis using efficient and cost-effective methods. The Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetal as initial compounds, is one such method. This reaction proceeds via cyclization under acidic conditions to produce isoquinolines . Additionally, modern methods such as microwave irradiation and green chemistry approaches are being explored to enhance the efficiency and sustainability of the synthesis processes .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(Isoquinolin-7-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use KMnO4 in an acidic medium, while reduction reactions may use LiAlH4 in an anhydrous solvent. Substitution reactions often require the presence of a catalyst, such as palladium or copper, to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2E)-3-(Isoquinolin-7-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, isoquinoline derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects. The compound may also interact with DNA and RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Quinoline is a heterocyclic aromatic organic compound similar to isoquinoline but with the nitrogen atom in a different position.
Indole: Indole is another heterocyclic compound with a structure similar to isoquinoline.
Pyridine: Pyridine is a basic heterocyclic organic compound with a structure similar to isoquinoline.
Uniqueness
(2E)-3-(Isoquinolin-7-yl)prop-2-enoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound for research and development in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
(E)-3-isoquinolin-7-ylprop-2-enoic acid |
InChI |
InChI=1S/C12H9NO2/c14-12(15)4-2-9-1-3-10-5-6-13-8-11(10)7-9/h1-8H,(H,14,15)/b4-2+ |
InChI Key |
PZBDFTVHFVEVHK-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=CC2=C1C=CN=C2)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13080268.png)



![6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13080284.png)




![2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid](/img/structure/B13080308.png)



